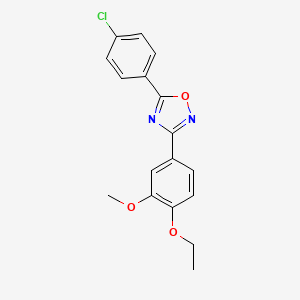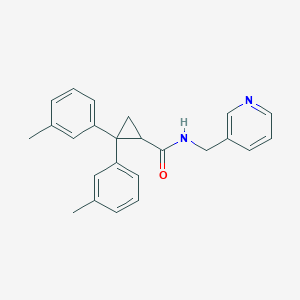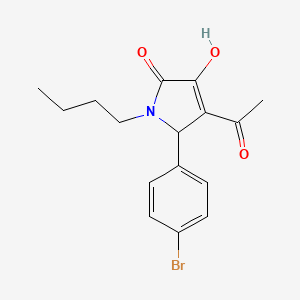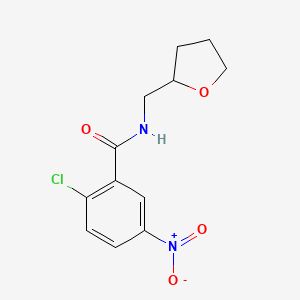![molecular formula C19H21N3O2 B4959455 1-{3-[3-(6-methoxy-3-pyridinyl)phenyl]-1H-pyrazol-1-yl}-2-methyl-2-propanol](/img/structure/B4959455.png)
1-{3-[3-(6-methoxy-3-pyridinyl)phenyl]-1H-pyrazol-1-yl}-2-methyl-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{3-[3-(6-methoxy-3-pyridinyl)phenyl]-1H-pyrazol-1-yl}-2-methyl-2-propanol, also known as MPPL, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPPL is a selective β2-adrenergic receptor agonist that has been shown to have a range of biochemical and physiological effects. In
Scientific Research Applications
1-{3-[3-(6-methoxy-3-pyridinyl)phenyl]-1H-pyrazol-1-yl}-2-methyl-2-propanol has been studied for its potential applications in a range of scientific research areas, including neuroscience, cardiovascular research, and respiratory research. In neuroscience, 1-{3-[3-(6-methoxy-3-pyridinyl)phenyl]-1H-pyrazol-1-yl}-2-methyl-2-propanol has been shown to enhance the release of neurotransmitters, such as dopamine and norepinephrine, from neurons. In cardiovascular research, 1-{3-[3-(6-methoxy-3-pyridinyl)phenyl]-1H-pyrazol-1-yl}-2-methyl-2-propanol has been shown to have vasodilatory effects, which can be useful in treating conditions such as hypertension. In respiratory research, 1-{3-[3-(6-methoxy-3-pyridinyl)phenyl]-1H-pyrazol-1-yl}-2-methyl-2-propanol has been shown to have bronchodilatory effects, which can be useful in treating conditions such as asthma.
Mechanism of Action
1-{3-[3-(6-methoxy-3-pyridinyl)phenyl]-1H-pyrazol-1-yl}-2-methyl-2-propanol acts as a selective β2-adrenergic receptor agonist, which means that it binds to and activates β2-adrenergic receptors. This activation leads to a range of biochemical and physiological effects, including the release of neurotransmitters, vasodilation, and bronchodilation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-{3-[3-(6-methoxy-3-pyridinyl)phenyl]-1H-pyrazol-1-yl}-2-methyl-2-propanol are varied and depend on the specific research application. In neuroscience, 1-{3-[3-(6-methoxy-3-pyridinyl)phenyl]-1H-pyrazol-1-yl}-2-methyl-2-propanol has been shown to enhance the release of neurotransmitters, which can lead to increased neuronal activity. In cardiovascular research, 1-{3-[3-(6-methoxy-3-pyridinyl)phenyl]-1H-pyrazol-1-yl}-2-methyl-2-propanol has been shown to have vasodilatory effects, which can lead to decreased blood pressure. In respiratory research, 1-{3-[3-(6-methoxy-3-pyridinyl)phenyl]-1H-pyrazol-1-yl}-2-methyl-2-propanol has been shown to have bronchodilatory effects, which can lead to increased airflow to the lungs.
Advantages and Limitations for Lab Experiments
The advantages of using 1-{3-[3-(6-methoxy-3-pyridinyl)phenyl]-1H-pyrazol-1-yl}-2-methyl-2-propanol in lab experiments include its selectivity for β2-adrenergic receptors and its range of biochemical and physiological effects. However, the limitations of using 1-{3-[3-(6-methoxy-3-pyridinyl)phenyl]-1H-pyrazol-1-yl}-2-methyl-2-propanol in lab experiments include its potential toxicity and the need for careful dosing.
Future Directions
There are several potential future directions for the study of 1-{3-[3-(6-methoxy-3-pyridinyl)phenyl]-1H-pyrazol-1-yl}-2-methyl-2-propanol. One area of research could focus on the development of more selective β2-adrenergic receptor agonists that have fewer side effects. Another area of research could focus on the potential therapeutic applications of 1-{3-[3-(6-methoxy-3-pyridinyl)phenyl]-1H-pyrazol-1-yl}-2-methyl-2-propanol in treating conditions such as hypertension and asthma. Finally, more research could be done to better understand the mechanism of action of 1-{3-[3-(6-methoxy-3-pyridinyl)phenyl]-1H-pyrazol-1-yl}-2-methyl-2-propanol and its effects on specific biochemical pathways.
Synthesis Methods
The synthesis of 1-{3-[3-(6-methoxy-3-pyridinyl)phenyl]-1H-pyrazol-1-yl}-2-methyl-2-propanol involves the reaction of 3-(6-methoxy-3-pyridinyl)phenylhydrazine with 1-(tert-butoxycarbonyl)-3-(dimethylamino)prop-2-en-1-one in the presence of a base. The resulting product is then deprotected and reduced to yield 1-{3-[3-(6-methoxy-3-pyridinyl)phenyl]-1H-pyrazol-1-yl}-2-methyl-2-propanol.
properties
IUPAC Name |
1-[3-[3-(6-methoxypyridin-3-yl)phenyl]pyrazol-1-yl]-2-methylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-19(2,23)13-22-10-9-17(21-22)15-6-4-5-14(11-15)16-7-8-18(24-3)20-12-16/h4-12,23H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTAFYWOQBBBXTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1C=CC(=N1)C2=CC=CC(=C2)C3=CN=C(C=C3)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-[3-(6-Methoxypyridin-3-yl)phenyl]pyrazol-1-yl]-2-methylpropan-2-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-({[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B4959374.png)
![3-[(3-fluorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4959380.png)


![3-{[(3-fluorobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B4959410.png)
![N-{2-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B4959416.png)


![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~1~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4959438.png)

![ethyl 2-({N-(2,4-dimethoxyphenyl)-N-[(2-nitrophenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B4959471.png)


![1-(3-ethoxy-4-methoxybenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B4959489.png)